Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate

Lipophilicity Physicochemical Properties Membrane Permeability

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate (CAS 832737-95-8) is a 2-arylcyclopropanecarboxylate ester with the molecular formula C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol. It features a cyclopropane ring substituted at the 2-position with a 4-n-butylphenyl group and an ethyl ester moiety at the 1-position.

Molecular Formula C16H22O2
Molecular Weight 246.35
CAS No. 832737-95-8
Cat. No. B2949435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-butylphenyl)cyclopropanecarboxylate
CAS832737-95-8
Molecular FormulaC16H22O2
Molecular Weight246.35
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2CC2C(=O)OCC
InChIInChI=1S/C16H22O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(14)16(17)18-4-2/h7-10,14-15H,3-6,11H2,1-2H3
InChIKeyDAKCGYYTKMEBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate (CAS 832737-95-8): Core Physicochemical and Structural Profile


Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate (CAS 832737-95-8) is a 2-arylcyclopropanecarboxylate ester with the molecular formula C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol . It features a cyclopropane ring substituted at the 2-position with a 4-n-butylphenyl group and an ethyl ester moiety at the 1-position . The compound is a research chemical used primarily as a building block or scaffold in organic synthesis and medicinal chemistry investigations .

Why Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate Cannot Be Freely Substituted with Unsubstituted or Shorter-Chain 2-Arylcyclopropanecarboxylates


Within the 2-arylcyclopropanecarboxylate series, the para-alkyl substituent length directly modulates lipophilicity (logP), which in turn governs membrane permeability, metabolic stability, and target engagement in cellular and in vivo assays [1]. Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate possesses a calculated logP of 3.7–4.2 , whereas the unsubstituted phenyl analog (ethyl 2-phenylcyclopropanecarboxylate) has a logP of 2.35–2.58 and the p-methyl analog a logP of 2.66 . This logP differential (>1 log unit) corresponds to a >10-fold difference in partition coefficient, rendering the butyl-substituted compound functionally distinct in hydrophobic environments or assays requiring efficient passive diffusion across lipid bilayers [1]. Substituting with a lower logP analog would alter the compound's physicochemical behavior, potentially confounding SAR interpretations, reducing cellular uptake, or shifting off-target profiles [2].

Quantitative Differentiation Evidence for Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate (CAS 832737-95-8)


Increased Lipophilicity (logP) of Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate Versus Unsubstituted and Methyl-Substituted Analogs

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate exhibits a calculated logP (XLogP3) of 4.2 or an ACD/LogP equivalent of 3.7 . This is significantly higher than the unsubstituted phenyl analog ethyl 2-phenylcyclopropanecarboxylate (logP 2.35–2.58) and the p-methyl analog ethyl 2-(4-methylphenyl)cyclopropanecarboxylate (logP 2.66) . The logP increase of ≥1.5 units corresponds to a >30-fold greater partition coefficient in octanol/water systems .

Lipophilicity Physicochemical Properties Membrane Permeability

Elevated Boiling Point of Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate Compared to Unsubstituted Phenyl Analog

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate exhibits a predicted boiling point of 338.1 ± 21.0 °C at 760 mmHg . The unsubstituted phenyl analog, ethyl 2-phenylcyclopropanecarboxylate, has a reported boiling point of 266.7 °C at 760 mmHg [1]. This 71.4 °C increase in boiling point reflects the additional hydrophobic bulk of the n-butyl substituent .

Thermal Stability Volatility Storage and Handling

Identical Topological Polar Surface Area (TPSA) Across 2-Arylcyclopropanecarboxylate Series

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate has a calculated topological polar surface area (TPSA) of 26.3 Ų . The unsubstituted phenyl analog (ethyl 2-phenylcyclopropanecarboxylate) has an identical TPSA of 26.3 Ų [1]. This equivalence demonstrates that the para-alkyl substitution does not alter the hydrogen-bonding capacity or polar surface area of the core scaffold [2].

Polarity Hydrogen Bonding Drug-likeness

Optimal Research and Industrial Applications for Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate Based on Quantified Differentiation


Lipophilicity-Driven Cellular Permeability Assays and Membrane Partitioning Studies

With a logP of 3.7–4.2, ethyl 2-(4-butylphenyl)cyclopropanecarboxylate is an optimal probe for investigating the role of para-alkyl chain length on passive diffusion across lipid bilayers. Its logP advantage over shorter-chain analogs (Δ ≥1.5 units) enables direct assessment of how increased hydrophobicity affects cellular uptake, intracellular target engagement, and subcellular distribution in assays such as Caco-2 permeability, PAMPA, or live-cell imaging studies.

Structure-Activity Relationship (SAR) Studies of 2-Arylcyclopropanecarboxylate Scaffolds

The compound's elevated logP, combined with an unchanged TPSA relative to the unsubstituted phenyl analog, makes it a critical member of a congeneric series for probing hydrophobic effects independent of polar surface area. It can serve as the high-lipophilicity anchor in a matched molecular pair analysis with the p-H, p-methyl, and p-ethyl analogs, enabling the deconvolution of lipophilic contributions to potency, selectivity, and metabolic stability.

Synthetic Intermediate for High-Boiling Reactions and Distillation-Free Purification

The predicted boiling point of 338.1 °C—over 70 °C higher than the unsubstituted analog—reduces volatility, allowing the compound to be employed in high-temperature reactions (e.g., microwave-assisted synthesis, high-boiling solvent systems) without significant evaporative loss. This property also facilitates alternative purification workflows such as precipitation or trituration, bypassing the need for distillation. [1]

Hydrophobic Building Block in Medicinal Chemistry and Probe Design

As a para-n-butylphenyl-substituted cyclopropanecarboxylate ester, this compound serves as a versatile, highly lipophilic building block for synthesizing libraries of amides, acids, and alcohols via standard ester transformations. Its high logP is particularly suited for designing probes targeting hydrophobic binding pockets (e.g., nuclear receptors, GPCR transmembrane domains) or for introducing a membrane-anchoring moiety in bifunctional molecules.

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